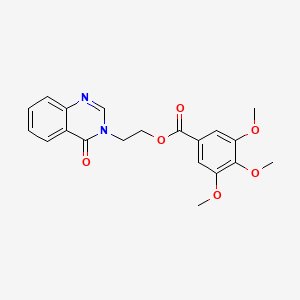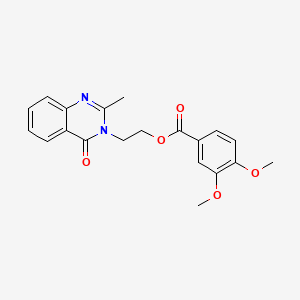
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of methyl derivatives.
Hydrolysis: Breakdown into simpler compounds.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-bromo-2,4-dichlorobenzene
- 2-bromo-1,4-dichlorobenzene
- 2,4-dichlorobenzene diazonium
Uniqueness
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, along with the sulfonamide and hydroxymethyl groups. This combination of functional groups provides a unique reactivity profile and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
1428152-99-1 |
|---|---|
Fórmula molecular |
C10H12BrCl2NO3S |
Peso molecular |
377.1g/mol |
Nombre IUPAC |
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO3S/c1-2-6(5-15)14-18(16,17)10-4-8(12)7(11)3-9(10)13/h3-4,6,14-15H,2,5H2,1H3 |
Clave InChI |
QHBUXKVOYUHOBO-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604134.png)








![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)



